Samarium (153Sm) lexidronam
Samarium (153Sm) lexidronam
Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.
Brand Name:
Vulcanchem
CAS No.:
122575-21-7
VCID:
VC20898518
InChI:
InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3
SMILES:
[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]
Molecular Formula:
C6H17N2O12P4Sm
Molecular Weight:
586.02 g/mol
Samarium (153Sm) lexidronam
CAS No.: 122575-21-7
Cat. No.: VC20898518
Molecular Formula: C6H17N2O12P4Sm
Molecular Weight: 586.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain. |
|---|---|
| CAS No. | 122575-21-7 |
| Molecular Formula | C6H17N2O12P4Sm |
| Molecular Weight | 586.02 g/mol |
| IUPAC Name | [2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate;samarium-153(3+) |
| Standard InChI | InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3 |
| Standard InChI Key | JSTADIGKFYFAIY-GJNDDOAHSA-K |
| Isomeric SMILES | C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[153Sm+3] |
| SMILES | [H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3] |
| Canonical SMILES | C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[Sm+3] |
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